molecular formula C10H18N4 B1471950 (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1557505-07-3

(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1471950
CAS No.: 1557505-07-3
M. Wt: 194.28 g/mol
InChI Key: LRYJRQZCTYNZLQ-UHFFFAOYSA-N
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Description

(1-Cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine is a triazole-based compound featuring a cycloheptyl substituent at the 1-position of the triazole ring and a methanamine group at the 4-position. This structure positions it as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and bioactive molecules. The cycloheptyl group introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

(1-cycloheptyltriazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c11-7-9-8-14(13-12-9)10-5-3-1-2-4-6-10/h8,10H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYJRQZCTYNZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as the Core Strategy

The most widely employed and efficient method for synthesizing 1,2,3-triazole derivatives, including (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "Click Chemistry". This method offers high regioselectivity, typically yielding 1,4-disubstituted triazoles.

  • General Procedure : A terminal alkyne bearing the cycloheptyl substituent reacts with an azide functionalized with a methanamine group under copper(I) catalysis. The reaction is typically conducted in aqueous or mixed solvents at mild temperatures, sometimes enhanced by ultrasonic irradiation to improve yields and reduce reaction times.

  • Catalyst Systems : Copper(I) complexes such as CuI, CuBr, CuCl, or specially designed Cu(I)-ligand complexes (e.g., CuIL with bis(3,5-dimethyl-1H-pyrazol-1-yl)methane ligand) are used. The CuIL complex has been shown to provide superior conversion rates (>98%) at 60°C in water under ultrasonic conditions.

  • Reaction Conditions and Yields :

Entry Solvent Catalyst Temperature (°C) Conversion (%)
1 Water CuIL 60 >98
2 MeCN CuIL 40 78
3 EtOH CuIL 40 80
4 THF CuIL 40 71
5 Water CuI 60 51

Data extracted from ultrasonic-assisted CuAAC studies

The high atom economy, low catalyst loading (as low as 0.5 mol%), and broad substrate scope make CuAAC the method of choice for synthesizing 1,2,3-triazoles.

Synthesis of the Cycloheptyl-Substituted Alkyne or Azide Precursors

Preparation of the key cycloheptyl-substituted alkyne or azide building blocks is a prerequisite for the CuAAC reaction.

  • Cycloheptyl Alkyne Synthesis : Starting from cycloheptyl derivatives, functionalization to introduce a terminal alkyne group can be achieved via multi-step transformations including oxidation, halogenation, and substitution reactions. For example, oxidation of cycloheptyl alcohols to aldehydes followed by conversion to alkynes using Ohira-Bestmann reagents is a common approach.

  • Azide Preparation : The azide counterpart bearing the methanamine group can be synthesized by substitution of a suitable leaving group (e.g., tosylate) with sodium azide. Alternatively, hydrazide intermediates can be cyclized to triazole rings via copper-catalyzed cycloaddition.

Post-Cycloaddition Functional Group Transformations

After formation of the 1,4-disubstituted triazole core, further chemical modifications are often necessary to obtain the methanamine functionality at the 4-position.

  • Reduction of Esters or Amides : Esters or amides introduced at the 4-position of the triazole can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or lithium borohydride (LiBH4).

  • Hydroxamate Formation : In some synthetic routes, terminal ester groups on the triazole ring are converted to hydroxamates by treatment with KOH and hydroxylamine in methanol, which can then be further modified to amines.

One-Pot and Continuous Flow Synthesis Approaches

Recent advancements include one-pot synthesis methods that combine multiple steps without isolation of intermediates, increasing efficiency and yield.

  • One-Pot Synthesis of Triazolyl Amines : Starting from acyl hydrazides and appropriate acyl chlorides, heterocyclization under acidic conditions followed by nucleophilic ring opening allows direct access to triazolyl amines with high yields (up to 98%).

  • Continuous Flow Synthesis : Although specific to related triazole derivatives, continuous flow methods have been developed to improve scalability and sustainability in synthesizing 1,2,3-triazoles, which could be adapted for cycloheptyl-substituted analogs.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Yield/Remarks
Preparation of cycloheptyl alkyne Oxidation (Dess–Martin periodinane), Ohira-Bestmann reagent Cycloheptyl alcohol → aldehyde → alkyne High yields reported
Preparation of azide precursor Tosylation followed by azide substitution Tosylate + NaN3, DMF, 70°C Moderate to high yields
CuAAC cycloaddition Cu(I) catalysis, aqueous media, ultrasonic irradiation CuIL catalyst, 60°C, 30 min >98% conversion with optimized catalyst
Post-cycloaddition reduction LiBH4 or LiAlH4 reduction Ester/amide to amine Efficient conversion to methanamine
One-pot synthesis Acyl hydrazide cyclization & ring opening Acyl chloride, acetic acid, acidic hydrolysis Up to 98% yield, scalable

Research Findings and Considerations

  • The CuAAC reaction is highly regioselective, favoring 1,4-disubstituted triazoles, which is critical for obtaining the correct substitution pattern in this compound.

  • Ultrasonic irradiation significantly enhances reaction rates and yields in aqueous media, offering a green chemistry advantage.

  • Ligand-supported copper catalysts (e.g., CuIL) outperform simple copper salts in terms of conversion efficiency and selectivity.

  • One-pot synthetic routes reduce the number of purification steps and improve overall yield and scalability, which is beneficial for industrial applications.

  • The final amine functionality can be introduced either directly via azide substitution or through reduction of ester/amide intermediates, allowing flexibility in synthetic design.

Chemical Reactions Analysis

Types of Reactions

(1-Cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the cycloheptyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted triazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and standard laboratory solvents .

Major Products

The major products formed from these reactions are typically substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

(1-Cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The triazole ring can act as a bioisostere, mimicking the properties of other functional groups and enhancing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at Triazole 1-Position Molecular Weight (g/mol) Key Properties/Applications Reference IDs
(1-Cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine Cycloheptyl 209.29 (calculated) Intermediate for polyheterocyclic synthesis
(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine Cyclohexyl 180.25 High purity (≥95%); used in ligand design
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-Methylphenyl (p-tolyl) 188.24 Building block for sulfonamide derivatives
[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine HCl Propenyl 166.63 (free base) Alkene functionality for click chemistry
(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine HCl Thiophen-2-ylmethyl 230.72 Heteroaromatic substituent; enhanced π interactions

Structural and Electronic Features

  • Cycloalkyl vs. Aromatic substituents (e.g., 4-methylphenyl in ) enhance π-π stacking interactions, which are critical in crystal engineering and protein binding.
  • Functional Group Diversity :

    • The propenyl group in introduces an alkene moiety, enabling further functionalization via thiol-ene or Diels-Alder reactions.
    • The thiophene derivative in incorporates a sulfur heteroatom, which may alter electronic properties and binding affinity in medicinal chemistry applications.

Physical and Chemical Properties

  • Molecular Weight and Polarity :

    • The cycloheptyl compound (MW ~209) is heavier than the cyclohexyl (180.25) and phenyl analogs (~188), impacting diffusion rates in biological systems.
    • Hydrochloride salts (e.g., ) exhibit higher solubility in aqueous media compared to free bases.
  • Thermal Stability: Limited data are available, but the cyclohexyl analog’s purity (≥95%) suggests robust stability under standard storage conditions .

Biological Activity

(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine is a member of the triazole class of compounds, known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and selectivity. The general steps include:

  • Preparation of precursors : Alkyne and azide precursors are synthesized.
  • CuAAC reaction : The reaction is conducted in the presence of a copper(I) catalyst and a reducing agent like sodium ascorbate, usually in a solvent such as water or a water-organic mixture at room temperature.

Antimicrobial Properties

Triazole derivatives exhibit significant antimicrobial activity. Research indicates that compounds containing triazole rings can act against various pathogens including bacteria and fungi. For instance:

  • Antifungal Activity : Triazoles are often employed in antifungal therapies. The structural similarity of this compound to known antifungal agents suggests potential efficacy against fungal infections .

The biological activity of triazoles generally involves the inhibition of key enzymes in pathogens. For example:

  • Inhibition of Ergosterol Biosynthesis : Many triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol production in fungi, thereby disrupting cell membrane integrity .

Structure-Activity Relationship (SAR)

The unique cycloheptyl group in this compound may influence its biological activity through steric and electronic effects. SAR studies suggest that modifications to the triazole ring or substituents can enhance or diminish biological potency .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives:

  • Antifungal Efficacy : A study demonstrated that triazole derivatives exhibit potent antifungal activity with minimum inhibitory concentrations (MICs) significantly lower than standard treatments like amphotericin B .
  • Antibacterial Activity : Another investigation found that certain triazole compounds displayed strong antibacterial properties against resistant strains of bacteria .

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

Compound NameStructureBiological Activity
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanamineBenzyl TriazoleModerate antifungal
(1-(4-Phenoxyphenyl)-1H-1,2,3-triazol-4-yl)methanaminePhenoxyphenyl TriazoleStrong antibacterial
This compoundCycloheptyl TriazolePromising antifungal and antibacterial

Q & A

Q. What synthetic methodologies are recommended for the preparation of (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). Cycloheptyl azide reacts with propargylamine under optimized conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in t-BuOH/H₂O, 50°C, 12 h). Post-reaction purification involves column chromatography or recrystallization to isolate the triazole product . For regiochemical control, CuAAC ensures exclusive 1,4-substitution of the triazole ring .

Q. How can researchers confirm the structural identity and purity of this compound?

  • ¹H/¹³C NMR : Characteristic peaks include the triazole proton (δ ~7.5–8.0 ppm) and cycloheptyl methylene groups (δ ~1.2–2.5 ppm). Methanamine protons appear as a singlet near δ ~3.8 ppm .
  • Mass Spectrometry (ESI-MS) : Exact mass calculated for C₁₀H₁₇N₄ ([M+H]⁺ = 201.145) to confirm molecular weight .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. What are the common reactivity pathways of the methanamine moiety in this compound?

The primary amine undergoes:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides.
  • Schiff Base Formation : Condenses with carbonyl compounds (e.g., aldehydes) under mild acidic conditions .
  • Coordination Chemistry : Binds to metal ions (e.g., Cu²⁺, Zn²⁺) via the amine and triazole nitrogen atoms, useful in catalysis or material science .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?

The cycloheptyl group’s conformational flexibility often causes crystallographic disorder. Strategies include:

  • Low-Temperature Data Collection : Reduces thermal motion (e.g., 100 K).
  • SHELXL Refinement : Use of restraints/constraints for disordered atoms and TLS parameters for anisotropic displacement .
  • Solvent Screening : High-polarity solvents (e.g., DMF/water) improve crystal quality .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to assess redox activity or nucleophilic sites .
  • Molecular Docking : Screens against protein targets (e.g., enzymes) using software like AutoDock Vina. The triazole ring’s hydrogen-bonding capacity and amine’s flexibility enhance binding diversity .

Q. What experimental approaches resolve regiochemical ambiguities in triazole synthesis?

  • Control Experiments : Compare CuAAC (1,4-triazole) vs. RuAAC (1,5-triazole) outcomes.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to optimize regioselectivity .
  • X-ray Crystallography : Definitive structural assignment of the triazole regioisomer .

Q. How is the compound’s potential bioactivity evaluated in enzymatic assays?

  • Enzyme Inhibition Assays : Test against targets like cytochrome P450 or kinases. Use fluorogenic substrates and IC₅₀ determination via dose-response curves.
  • Cytotoxicity Screening : Validate selectivity with mammalian cell lines (e.g., HEK293) to rule off-target effects .

Contradictions and Mitigation

  • Purity vs. Yield : Some protocols favor high yield (e.g., one-pot synthesis) but compromise purity. Column chromatography (silica gel, CH₂Cl₂/MeOH) resolves this .
  • Crystallographic Disorder : Flexible cycloheptyl groups may require advanced refinement tools (SHELXL) or alternative crystal forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine

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